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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. This compound, a
tribrominated aromatic hydrocarbon, holds potential as a versatile building block in synthetic
organic chemistry, particularly in the construction of complex molecular architectures relevant
to materials science and drug discovery. Due to the limited availability of specific experimental
data for this particular isomer, this guide also presents comparative data from its better-
characterized isomers, 1,2- and 1,3-bis(bromomethyl)benzene, to provide a predictive
framework for its characterization and reactivity.

Molecular Structure and Chemical Identity

1-Bromo-2,3-bis(bromomethyl)benzene is a substituted benzene derivative with the
molecular formula CsH~Brs.[1] The molecule consists of a benzene ring substituted with one
bromine atom and two bromomethyl (-CH2Br) groups at the 1, 2, and 3 positions, respectively.
The presence of three reactive bromine atoms, one attached directly to the aromatic ring and
two in benzylic positions, makes it a trifunctional electrophile with potential for diverse chemical
transformations.
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Below is a diagram illustrating the molecular structure of 1-Bromo-2,3-
bis(bromomethyl)benzene.

Molecular Structure of 1-Bromo-2,3-bis(bromomethyl)benzene
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Caption: Molecular structure of 1-Bromo-2,3-bis(bromomethyl)benzene.

Physicochemical Properties
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While extensive experimental data for 1-Bromo-2,3-bis(bromomethyl)benzene is not readily

available in the literature, its fundamental physicochemical properties have been computed and

are available through databases such as PubChem.[1]

Property Value Source

Molecular Formula CsH7Br3 [1]

Molecular Weight 342.85 g/mol [1]

CAS Number 127168-82-5 [1]
1-bromo-2,3-

IUPAC Name ) [1]
bis(bromomethyl)benzene

SMILES C1=CC(=C(C(=C1)Br)CBr)CBr [1]
InChl=1S/C8H7Br3/c9-4-6-2-1-

InChl [1]
3-8(11)7(6)5-10/h1-3H,4-5H2
ASZRHSLOVXUBHJ-

InChiKey [1]
UHFFFAOYSA-N

Computed XLogP3 3.7 [1]

Computed Hydrogen Bond 0 o

Donor Count

Computed Hydrogen Bond 0 1]

Acceptor Count

Computed Rotatable Bond
2 [1]

Count

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Bromo-2,3-

bis(bromomethyl)benzene is not explicitly documented in readily accessible scientific

literature. However, a plausible and commonly employed method for the synthesis of

bis(bromomethyl)benzene derivatives is the free-radical bromination of the corresponding

dimethylbenzene precursor.
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Proposed Synthetic Route: Free-Radical Bromination

The synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene would likely proceed via the free-
radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction is typically carried out using
N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such
as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal

conditions.

The proposed reaction scheme is as follows:

Proposed Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

G—Bromo-Z,3—dimethylbenzen9

N-Bromosuccinimide (NBS)
Radical Initiator (AIBN or BPO)
Solvent (e.g., CCl4)

Heat (A) or UV light (hv)

G-Bromo-2,3-bis(bromomethyl)benzeng

Work-up and Purification
(Filtration, Washing, Recrystallization)
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Caption: Proposed workflow for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.
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General Experimental Protocol (Based on Analogs)

The following is a generalized experimental protocol for the synthesis of
bis(bromomethyl)benzenes, which could be adapted for the synthesis of the title compound.

Materials:

e 1-Bromo-2,3-dimethylbenzene (starting material)

¢ N-Bromosuccinimide (NBS) (2.2 equivalents)

o Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)
o Carbon tetrachloride (CCla) or other suitable non-polar solvent

» Round-bottom flask

» Reflux condenser

e Heating mantle or UV lamp

e Magnetic stirrer

« Filtration apparatus

Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-
bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.

e Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the
solution.

o Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. The
reaction progress should be monitored by a suitable technique such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).
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o Upon completion of the reaction, cool the mixture to room temperature to allow for the
precipitation of succinimide.

* Remove the succinimide by filtration.

e Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any
remaining acidic byproducts.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
» Remove the solvent under reduced pressure using a rotary evaporator.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane)
to yield 1-Bromo-2,3-bis(bromomethyl)benzene.

Spectroscopic Characterization (Predicted)

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass
Spectrometry) for 1-Bromo-2,3-bis(bromomethyl)benzene are not available in the public
domain. The following data is predicted based on the known spectral properties of its isomers
and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

e 'H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons
and the benzylic protons of the bromomethyl groups.

o Aromatic Protons (Ar-H): The three aromatic protons will likely appear as a complex
multiplet in the region of & 7.0-7.6 ppm. The exact chemical shifts and coupling patterns
will depend on the electronic effects of the three bromine substituents.

o Benzylic Protons (-CH2Br): The four protons of the two bromomethyl groups are expected
to appear as two distinct singlets in the region of d 4.5-4.8 ppm, due to their different
chemical environments.
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e 13C NMR: The carbon NMR spectrum is expected to show eight distinct signals
corresponding to the eight carbon atoms in the molecule.

o Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (& 120-140
ppm). The carbons attached to the bromine atoms (C-Br and C-CH2Br) will show
characteristic chemical shifts.

o Benzylic Carbons (-CH2Br): Two signals for the benzylic carbons are expected in the
region of & 30-35 ppm.

Comparative NMR Data for Bis(bromomethyl)benzene Isomers:

'H NMR (CDCls, & 3C NMR (CDCls, o
Compound Reference

ppm) ppm)

0_
4.68 (s, 4H), 7.26-7.39  30.1, 129.6, 131.2,

bis(Bromomethyl)benz [2]
(m, 4H) 136.7

ene

m-

_ 4.48 (s, 4H), 7.33 (m, 33.0, 129.1, 129.3,

bis(Bromomethyl)benz [2]
3H), 7.43 (m, 1H) 129.6, 138.4

ene

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-Bromo-2,3-bis(bromomethyl)benzene is expected to exhibit
characteristic absorption bands for the aromatic ring and the C-Br bonds.

e C-H stretching (aromatic): ~3100-3000 cm~1

C-H stretching (aliphatic): ~3000-2850 cm~1

C=C stretching (aromatic): ~1600-1450 cm~1

C-H bending (aromatic): ~900-675 cm~! (indicative of substitution pattern)

C-Br stretching: ~700-500 cm~1
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Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M*) corresponding to the
molecular weight of the compound (342.85 g/mol ). Due to the presence of three bromine
atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6)
due to the natural abundance of the 7°Br and 8Br isotopes. Fragmentation would likely involve
the loss of bromine atoms and bromomethyl groups.

Reactivity and Potential Applications

1-Bromo-2,3-bis(bromomethyl)benzene is a highly functionalized molecule with three
potential reaction sites. The two benzylic bromide groups are particularly reactive towards
nucleophilic substitution, making this compound a valuable precursor for the synthesis of more
complex molecules. The aryl bromide can participate in various cross-coupling reactions.

Potential Applications:

e Organic Synthesis: As a trifunctional building block, it can be used to construct complex
polycyclic aromatic compounds, macrocycles, and dendrimers.

o Materials Science: It could serve as a monomer or cross-linking agent in the synthesis of
polymers with specific thermal or optical properties.

e Drug Development: The rigid benzenoid core with three reactive handles makes it an
interesting scaffold for the synthesis of novel small molecules for biological screening. The
introduction of various functional groups via substitution of the bromine atoms could lead to
the generation of libraries of compounds with potential therapeutic applications. However,
there is currently no published research on the biological activity or use of 1-Bromo-2,3-
bis(bromomethyl)benzene in drug development.

Below is a diagram illustrating the logical relationship of its potential applications.
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Potential Applications of 1-Bromo-2,3-bis(bromomethyl)benzene

E—Bromo-z,3-bis(bromomethyl)benzena

F|elds of Appllcat|on
G)rgamc Synthesns] Materials Science Drug Development
Golycycllc Aromatic Compounds] [Macrocyclesj Gunctlonal Polymersj E\lovel Molecular Scaffoldsj

Potentlal Products

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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